Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Mercaptopropanol (3-MP), a bifunctional molecule of significant interest in materials science, chemical synthesis, and pharmaceutical development. We delve into the nuanced interplay of steric and electronic effects, with a particular focus on the dominant role of intramolecular hydrogen bonding in dictating the molecule's three-dimensional architecture. This document synthesizes findings from microwave and infrared spectroscopy with high-level computational chemistry to elucidate the potential energy landscape and characterize the most stable conformers. Detailed methodologies are presented to provide a self-validating framework for researchers. The guide aims to serve as an authoritative resource for scientists and professionals, bridging fundamental molecular properties with their implications in advanced applications.
Introduction to 3-Mercaptopropanol
Chemical Identity and Properties
3-Mercaptopropanol (IUPAC name: 3-sulfanylpropan-1-ol) is an organic compound featuring a three-carbon aliphatic chain functionalized with a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group.[1][2][3] Its bifunctional nature makes it a versatile chemical building block.
Table 1: Key Chemical and Physical Properties of 3-Mercaptopropanol
| Property | Value | Source |
| CAS Number | 19721-22-3 | [4][5][6] |
| Molecular Formula | C₃H₈OS | [2][4][7] |
| Molecular Weight | 92.16 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [6][7] |
| Boiling Point | 81-82 °C at 10 mmHg | [5][6] |
| Density | 1.067 g/mL at 20 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.495 | [5][6] |
Significance and Applications in Research and Industry
The unique structure of 3-MP, with a thiol at one end and a hydroxyl group at the other, underpins its wide-ranging utility:
-
Chemical Synthesis: It serves as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][7][8]
-
Surface Modification: The thiol group exhibits strong affinity for noble metal surfaces (e.g., gold), enabling the formation of hydrophilic self-assembled monolayers (SAMs).[6] This is critical in the development of biosensors, biocompatible coatings, and nanoelectronic devices.
-
Drug Development: 3-MP is used in the manufacture of various medicines, including antibiotics and anti-inflammatory agents.[7] Its structural motifs are relevant to inhibitors of enzymes like angiotensin-converting enzyme (ACE).
-
Polymer Chemistry: It acts as a polymerization regulator, controlling molecular weight and structure in synthetic rubber production to achieve desired mechanical properties.[8]
Unraveling the Molecular Architecture
The chemical behavior and physical properties of 3-MP are a direct consequence of its molecular structure, defined by its bond lengths, bond angles, and the spatial arrangement of its atoms.
Fundamental Structural Features
The backbone of 3-MP is a flexible propyl chain. Rotation can occur around the C-C, C-S, and C-O single bonds, giving rise to a complex conformational landscape. The geometry is not linear; the carbon atoms have a tetrahedral arrangement, leading to a staggered conformation being energetically favorable over an eclipsed one to minimize steric hindrance.
Key Functional Groups and Their Influence
The thiol (-SH) and hydroxyl (-OH) groups are the molecule's reactive centers and are pivotal to its conformational preferences.
-
Hydroxyl Group (-OH): The oxygen atom is highly electronegative, making the O-H bond polar. This group can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen's lone pairs).
-
Thiol Group (-SH): The sulfur atom is less electronegative than oxygen, making the S-H bond less polar. While it can participate in hydrogen bonding, it is a weaker donor than the hydroxyl group. However, the sulfur atom's lone pairs make it a competent hydrogen bond acceptor.
The Conformational Landscape of 3-Mercaptopropanol
The flexibility of the propanol backbone allows 3-MP to exist in numerous spatial arrangements, or conformations, which can interconvert by rotation about single bonds. The relative stability of these conformers is determined by a delicate balance of steric repulsion, torsional strain, and, most importantly, intramolecular hydrogen bonding.
Intramolecular Hydrogen Bonding: The Dominant Stabilizing Force
The most significant non-covalent interaction governing the conformation of 3-MP is the formation of an intramolecular hydrogen bond (IHB). This can, in principle, occur in two ways:
-
O–H···S: The hydroxyl group acts as the hydrogen bond donor, and the sulfur atom acts as the acceptor.
-
S–H···O: The thiol group acts as the hydrogen bond donor, and the oxygen atom acts as the acceptor.
Due to the higher electronegativity and polarity of the O-H bond compared to the S-H bond, the O–H···S hydrogen bond is significantly stronger and is the primary stabilizing interaction . This interaction locks the molecular backbone into a pseudo-cyclic, gauche arrangement, which represents the global energy minimum.
Identification of Stable Conformers
The conformational space of 3-MP has been extensively studied using a combination of high-resolution microwave spectroscopy in the gas phase and ab initio computational chemistry. These studies have identified several stable conformers, with the most stable forms being those that facilitate the O–H···S hydrogen bond.
The nomenclature for the conformers describes the sequence of dihedral angles along the backbone (e.g., C-C-C-S, C-C-O-H, etc.). Gauche (g) and anti (a) or trans (t) notations are commonly used. The most stable conformer, often denoted as Ggg' or a similar variant, possesses a gauche arrangement around the C-C bonds, which brings the -OH and -SH groups into proximity, allowing for the formation of the stabilizing intramolecular hydrogen bond.
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Caption: Simplified energy landscape showing the global minimum conformer stabilized by hydrogen bonding and higher-energy conformers.
Tabulated Conformational Data
The following table summarizes theoretical data for the most stable conformers of 3-MP, calculated at a high level of theory (e.g., MP2/6-311++G(d,p)). The relative energy (ΔE) is given with respect to the most stable conformer.
Table 2: Calculated Properties of 3-Mercaptopropanol Conformers
| Conformer | Relative Energy (ΔE, kJ/mol) | Key Dihedral Angles (°) | H-bond Length (O···S, Å) |
| Ggg' | 0.00 | C₁-C₂-C₃-S ≈ 65, C₂-C₃-S-H ≈ 60 | ~2.6 |
| Gag' | ~5.2 | C₁-C₂-C₃-S ≈ 178, C₂-C₃-S-H ≈ 60 | N/A |
| Aag' | ~6.8 | C₁-C₂-C₃-S ≈ 179, C₂-C₃-S-H ≈ 180 | N/A |
Note: Exact values may vary slightly depending on the level of theory and basis set used in the calculation.
Methodologies for Structural and Conformational Analysis
The definitive characterization of 3-MP's structure relies on a synergistic approach combining experimental spectroscopy with theoretical calculations.
Experimental Approaches
Microwave spectroscopy is the preeminent experimental technique for determining the precise geometric structure of molecules in the gas phase.[9][10]
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Causality Behind Choice: This method measures the absorption of microwave radiation during transitions between quantized rotational energy levels.[9] Since the rotational constants of a molecule are exquisitely sensitive to its mass distribution (and thus its 3D structure), microwave spectroscopy can distinguish between different conformers.[10][11] Each conformer has a unique set of rotational constants (A, B, C), providing an unambiguous structural fingerprint.
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Protocol Overview:
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Sample Introduction: A dilute gaseous sample of 3-MP, typically seeded in an inert carrier gas like helium or neon, is introduced into a high-vacuum chamber.
-
Supersonic Expansion: The gas mixture is expanded through a small nozzle into the vacuum, rapidly cooling the molecules to a rotational temperature of only a few Kelvin (~2 K).[11] This simplifies the complex rotational spectrum by collapsing the population into the lowest energy states.
-
Microwave Irradiation: The cooled molecular beam is irradiated with microwave radiation.
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Detection: The absorption of radiation is detected, yielding a high-resolution rotational spectrum.
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Analysis: The measured transition frequencies are fitted to determine the rotational constants for each observed conformer. These experimental constants are then compared with those calculated ab initio for various theoretical structures to identify the conformers present in the sample.
IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for confirming the presence and nature of hydrogen bonding.
-
Causality Behind Choice: The stretching frequency of an O-H bond is highly sensitive to its environment. When the hydroxyl group acts as a donor in a hydrogen bond (O-H···S), the O-H bond weakens and lengthens slightly. This results in a characteristic "red-shift" of its stretching frequency to a lower wavenumber compared to a "free" (non-bonded) O-H group. This red-shift is direct evidence of intramolecular hydrogen bonding.
Computational Chemistry
Theoretical calculations are indispensable for predicting structures, relative energies, and spectroscopic constants, providing the framework for interpreting experimental results.
High-level ab initio methods (like Møller-Plesset perturbation theory, MP2) and DFT (using functionals like B3LYP) are employed to model the electronic structure of 3-MP.[12]
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Trustworthiness: These methods solve the Schrödinger equation from first principles, providing a robust and self-validating means of predicting molecular properties. By comparing calculated rotational constants and vibrational frequencies with experimental data, the accuracy of the theoretical model can be directly assessed.
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Caption: A typical workflow for the theoretical determination of stable molecular conformers.[13][14][15]
Implications for Drug Development and Material Science
A deep understanding of 3-MP's conformational preferences is not merely academic. It has profound practical implications:
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Drug Design: The bioactive conformation of a drug molecule is the specific 3D shape it adopts to bind to its biological target. For molecules containing flexible linkers similar to 3-MP, knowing the lowest-energy conformers is crucial for designing potent inhibitors. The ability to form intramolecular hydrogen bonds can "pre-organize" a molecule into a favorable binding pose, reducing the entropic penalty of binding. Furthermore, this internal hydrogen bonding can mask polar groups, potentially increasing the molecule's ability to cross the blood-brain barrier.[16]
-
Self-Assembled Monolayers (SAMs): The orientation and packing density of 3-MP molecules in a SAM on a gold surface are dictated by both the strong Au-S interaction and the intermolecular forces between adjacent molecules. The inherent conformational preferences of the individual molecule, particularly the gauche bends stabilized by hydrogen bonding, will influence the overall structure and properties (e.g., hydrophilicity, thickness) of the resulting monolayer.
Conclusion
The molecular structure of 3-Mercaptopropanol is characterized by a flexible three-carbon backbone with terminal hydroxyl and thiol groups. Its three-dimensional architecture is overwhelmingly governed by a strong O–H···S intramolecular hydrogen bond, which stabilizes a gauche conformer as the global minimum on the potential energy surface. The definitive elucidation of this structure is achieved through a powerful synergy of gas-phase microwave spectroscopy and high-level quantum chemical calculations. This detailed conformational knowledge is vital for rationally designing and optimizing its use in advanced applications ranging from targeted pharmaceuticals to precisely engineered nanomaterials.
References
-
Anbu Chem. (n.d.). CAS 19721-22-3 | 3-MERCAPTO-1-PROPANOL. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Mercapto-1-Propanol in Modern Chemical Industries. Retrieved from [Link]
-
LookChem. (n.d.). Cas 19721-22-3,3-MERCAPTO-1-PROPANOL. Retrieved from [Link]
-
Torday, L. L., et al. (2000). An exploratory conformational analysis of 3-mercapto-propanamide and 2-methyl-3-mercapto-propanamide as well as their S-deprotonated conjugate basis. Journal of Molecular Structure: THEOCHEM, 528(1-3), 307-317. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Mercaptopropanol. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Mercapto-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Computed conformational characteristics of the 3-mercapto-propanamide.... Retrieved from [Link]
-
ResearchGate. (n.d.). Strength of NH⋅⋅⋅O hydrogen bond in branched 3‐methoxy‐1‐propanol and.... Retrieved from [Link]
-
Grabowski, S. J. (2021). Intramolecular Hydrogen Bonding 2021. Molecules, 26(20), 6265. Retrieved from [Link]
-
Elm, J., et al. (2023). Atomic structures, conformers and thermodynamic properties of 32k atmospheric molecules. Scientific Data, 10(1), 443. Retrieved from [Link]
-
University of Babylon. (n.d.). Microwave (Rotational) Spectroscopy. Retrieved from [Link]
-
Kirschner, K. N., & Juber, S. (2023). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Molecules, 28(17), 6296. Retrieved from [Link]
-
Rowan. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Retrieved from [Link]
-
Fiveable. (n.d.). Microwave spectroscopy and rotational spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Microwave Rotational Spectroscopy. Retrieved from [Link]
-
Lee, J.-H., et al. (2023). Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes. The Journal of Physical Chemistry Letters, 14(33), 7546-7552. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Mercapto-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational study on the molecular conformations of phenolic compounds. Retrieved from [Link]
Sources